molecular formula C14H18BrClN2O2 B1520437 5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride CAS No. 1240529-60-5

5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride

Cat. No. B1520437
CAS RN: 1240529-60-5
M. Wt: 361.66 g/mol
InChI Key: HOJYYKTUMKKIEA-UHFFFAOYSA-N
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Description

“5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride” is a chemical compound with the molecular formula C14H18BrClN2O2 . It has a molecular weight of 361.66 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom (Br), a chlorine atom (Cl), two nitrogen atoms (N), two oxygen atoms (O), fourteen carbon atoms ©, and eighteen hydrogen atoms (H) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of compounds, including derivatives of 5-bromo-1H-indole-2,3-dione, were synthesized through multicomponent microwave and ultrasound-assisted synthesis. These compounds demonstrated high antimicrobial activity against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Crystal Structure and Computational Studies

The crystal structure of a related compound, featuring a 5-bromoindoline-2,3-dione unit, was analyzed, revealing intermolecular hydrogen bonds and π–π interactions. Hirshfeld surface analysis and density functional theory (DFT) studies provided insights into its structural stability and potential interactions, useful for designing compounds with desired physical and chemical properties (Abdellaoui, Hökelek, Capet, Renard, Haoudi, Skalli, & Kandri Rodi, 2019).

Antifungal, Antibacterial, and Anti-HIV Activities

Isatin derivatives, including 5-bromo variants, were synthesized and evaluated for their antibacterial, antifungal, and anti-HIV activities. These studies highlighted their significant potential in treating infectious diseases and contributing to antiviral research (Pandeya, Sriram, Nath, & Clercq, 2000).

Synthetic Pathways and Drug Development

The synthesis of various compounds from 5-bromo-1H-indole-2,3-dione provided a foundation for developing new drugs. These synthetic pathways can lead to the discovery of novel therapeutic agents, demonstrating the compound's versatility in drug development processes (Demir, Akhmedov, & Sesenoglu, 2002).

Enantiomeric Resolution in Pharmaceutical Analysis

Enantiomeric resolution studies of derivatives of 5-bromo-1H-indole-2,3-dione highlighted the importance of chirality in pharmaceutical analysis. Such research is crucial for developing drugs with specific enantiomeric purity, ensuring efficacy and minimizing side effects (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

Future Directions

Indole derivatives, including this compound, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are of wide interest due to their diverse biological and clinical applications .

properties

IUPAC Name

5-bromo-1-[2-(diethylamino)ethyl]indole-2,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2.ClH/c1-3-16(4-2)7-8-17-12-6-5-10(15)9-11(12)13(18)14(17)19;/h5-6,9H,3-4,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJYYKTUMKKIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride

CAS RN

1240529-60-5
Record name 1H-Indole-2,3-dione, 5-bromo-1-[2-(diethylamino)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride
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5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride
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5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride

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